
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide
Overview
Description
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide, also known as DMTF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTF is a sulfonamide-based compound that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic properties.
Mechanism of Action
The mechanism of action of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which may contribute to the anti-cancer effects of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide. Additionally, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to inhibit the activity of transforming growth factor-beta (TGF-beta), a cytokine that plays a key role in fibrosis. By inhibiting TGF-beta activity, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide may reduce the deposition of extracellular matrix proteins and prevent fibrosis.
Biochemical and Physiological Effects:
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide inhibits the proliferation and migration of cancer cells, induces apoptosis in cancer cells, and reduces the activation of fibroblasts. Additionally, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of HDACs and TGF-beta.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide in lab experiments is its potential therapeutic applications in cancer, fibrosis, and inflammation. Additionally, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide is a small molecule that can be easily synthesized and modified for structure-activity relationship studies. However, one limitation of using 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide in lab experiments is its low solubility in water, which may limit its bioavailability.
Future Directions
There are several future directions for the study of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide. One direction is to further investigate the mechanism of action of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide, particularly its effects on HDACs and TGF-beta. Additionally, future studies could explore the potential therapeutic applications of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide in other diseases, such as autoimmune disorders and neurodegenerative diseases. Furthermore, future research could focus on developing more potent and selective analogs of 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide for therapeutic use.
Scientific Research Applications
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, fibrosis, and inflammation. Studies have demonstrated that 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide inhibits the growth of cancer cells and induces apoptosis in cancer cells. Additionally, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to have anti-fibrotic effects by inhibiting the activation of fibroblasts and reducing the deposition of extracellular matrix proteins. Furthermore, 5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S2/c1-25-13-4-3-12(11-15(13)26-2)7-8-20-29(23,24)16-6-5-14(27-16)17(22)21-18-19-9-10-28-18/h3-6,9-11,20H,7-8H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIPFAULBBZZFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(cyclopropylamino)methyl]-N-methylbenzamide](/img/structure/B3216223.png)
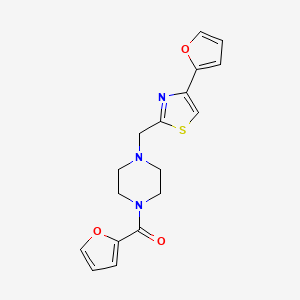
![2-{4-[(benzylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B3216234.png)
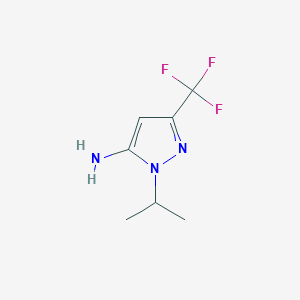
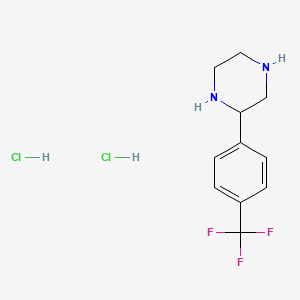
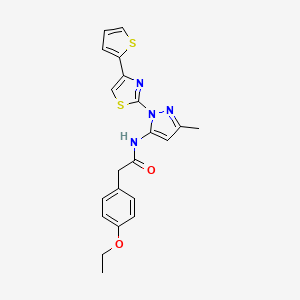
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B3216263.png)
![2-[(1-Methylpyrazol-4-yl)methoxy]-5-nitropyridine](/img/structure/B3216274.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3216283.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216285.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(methylthio)benzamide](/img/structure/B3216294.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3216309.png)
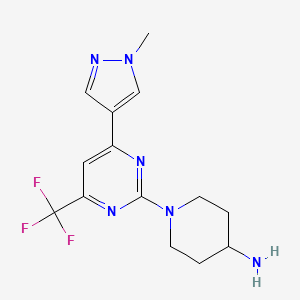
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B3216317.png)